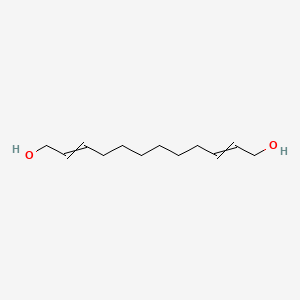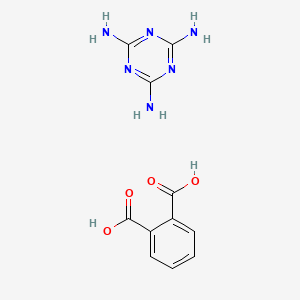
Einecs 276-318-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiourea with sulfur in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol compounds, and substituted thiadiazole derivatives. These products have various applications in different fields .
Scientific Research Applications
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thione
- 2,5-dimethyl-1,3,4-thiadiazole
- 4-phenyl-1,3,4-thiadiazole
Uniqueness
What sets 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione apart is its ability to form stable disulfide bonds, making it particularly useful in applications requiring strong and stable chemical interactions. Its unique structure also contributes to its diverse range of applications in various fields .
Properties
CAS No. |
72066-82-1 |
|---|---|
Molecular Formula |
C11H12N6O4 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
InChI Key |
OBNAOHSAPQWLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
94087-42-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


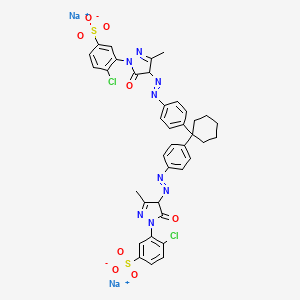
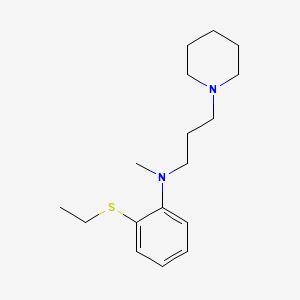
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)

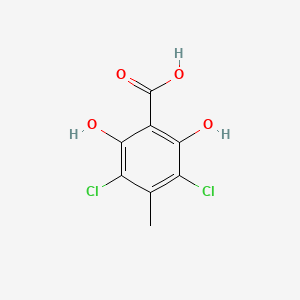
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
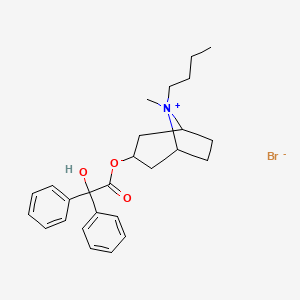
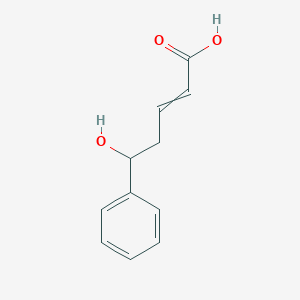

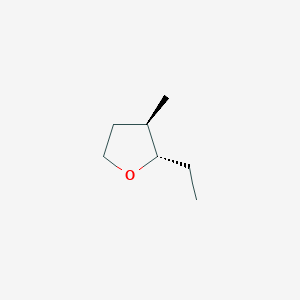
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
